2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-12-13-25-19(14-15)23-20(16-8-4-3-5-9-16)21(25)24-22(26)17-10-6-7-11-18(17)27-2/h3-14H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCKUZDQUMECJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:
Microwave irradiation: Provides rapid heating and high yields.
Condensation reaction: Between 2-aminopyridines and α-bromoketones.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reactions: Often involve halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Molecular Formula : C21H16ClN3O
- Molecular Weight : 361.83 g/mol
- Key Feature : Chlorine substituent at the benzamide para position.
- Impact : The electron-withdrawing chlorine may reduce solubility (lipophilicity increases) compared to the methoxy analog. This could affect bioavailability and binding interactions in biological systems .
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Molecular Formula : C21H16BrN3O
- Molecular Weight : 406.28 g/mol
- Key Feature : Bromine substituent, larger and more polarizable than chlorine.
- Impact : Increased steric bulk and electronegativity may enhance halogen bonding but reduce solubility (predicted lower than chloro and methoxy derivatives) .
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Molecular Formula : C21H17N3O
- Molecular Weight : 327.40 g/mol
- Key Feature : Unsubstituted benzamide.
Variations in the Imidazo[1,2-a]pyridine Core
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Molecular Formula : C19H15N3OS
- Molecular Weight : 333.41 g/mol
- Key Feature : Thienyl group replaces the phenyl ring at the 2-position.
- Impact : The sulfur atom in the thiophene ring may alter π-π stacking interactions and solubility. This substitution could modulate target selectivity in pharmacological contexts .
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Structural and Crystallographic Insights
- Planarity and Dihedral Angles: The imidazo[1,2-a]pyridine core is nearly planar, with dihedral angles of 64.97° (relative to the phenyl ring) and 18.52° (relative to substituents like the (iminomethyl)phenol group) in related Schiff base derivatives. Methoxy or halogen substituents may subtly alter these angles, affecting molecular packing and crystal stability .
- Hydrogen Bonding : In crystal structures, N–H⋯O and C–H⋯π interactions dominate. For example, the methoxy group in the target compound could participate in hydrogen bonding, enhancing crystalline stability compared to halogenated analogs .
Pharmacological Potential
- Directed C–H Functionalization : The N,O-bidentate directing group in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the utility of these compounds in metal-catalyzed reactions, relevant to drug discovery .
- Solubility-Bioactivity Relationships : The methoxy-substituted derivative’s enhanced solubility (compared to chloro/bromo analogs) may improve pharmacokinetic profiles, though specific activity data require further study .
Data Tables
Table 1: Comparative Analysis of Key Compounds
Biological Activity
2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a synthetic compound belonging to the class of imidazopyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as an inhibitor of various biological targets involved in diseases such as cancer and autoimmune disorders. The structural features of this compound, including a methoxy group, an imidazo[1,2-A]pyridine moiety, and a benzamide functional group, contribute significantly to its biological activity.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- N-acylation : The introduction of the benzamide moiety.
- Condensation reactions : To form the imidazopyridine structure.
These synthetic pathways may vary based on specific starting materials and desired substituents on the imidazopyridine ring .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can inhibit their activity or modulate their function, which is crucial in therapeutic contexts. For instance, it may inhibit certain enzymes involved in cancer cell proliferation .
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Anticancer Activity : Studies have shown that imidazopyridine derivatives can inhibit cancer cell growth. For example, modifications in the structure can enhance potency against various cancer cell lines .
- Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities against various strains .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating several imidazopyridine derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics .
- Inhibition Studies : Research into the inhibition of nitric oxide production in RAW 264.7 cells revealed that structural features of imidazopyridines play a critical role in their anti-inflammatory effects by targeting iNOS and COX-2 pathways .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies suggest that variations in the chemical structure can lead to significant differences in biological activity, including solubility and metabolic stability .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide?
- Methodology : The synthesis typically involves a two-step process:
Core formation : Condensation of 2-amino-4-methylpyridine with 2-bromo-4-chloroacetophenone under reflux to form the imidazo[1,2-a]pyridine core .
Amide coupling : Reacting the amine group of the core with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.
Q. Which analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR spectroscopy : Confirm regiochemistry and substitution patterns (e.g., methoxy group at C2) .
- Mass spectrometry (MS) : Verify molecular weight (expected m/z: ~377.4 for [M+H]⁺) .
- HPLC : Assess purity (>95% required for pharmacological studies) .
Q. How is the compound initially screened for biological activity?
- Assays :
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of Bruton’s tyrosine kinase (Btk), a common target for imidazo[1,2-a]pyridines .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the yield of this compound?
- Optimization : Microwave irradiation (100–150°C, 20–30 min) reduces reaction time from hours to minutes, enhancing yield by 15–20% compared to conventional heating .
- Mechanistic insight : Controlled dielectric heating minimizes thermal decomposition of sensitive intermediates.
Q. What crystallographic challenges arise during structural refinement, and how are they resolved?
- Challenges : Disordered solvent molecules or twinning in crystals (common with fused heterocycles).
- Solutions : Use SHELXL for refinement with TWIN/BASF commands to model twinning. Hydrogen atoms are placed geometrically and refined using riding models .
- Validation : Check R-factor convergence (target: R₁ < 0.05) and validate via CCDC deposition .
Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) affect pharmacological activity?
- SAR Insights :
| Substituent | LogP | Target Affinity (Btk IC₅₀) | Metabolic Stability |
|---|---|---|---|
| -OCH₃ | 3.2 | 85 nM | Moderate (t₁/₂ = 2h) |
| -F | 3.5 | 120 nM | High (t₁/₂ = 4h) |
- Conclusion : Methoxy enhances solubility but reduces metabolic stability compared to fluoro analogs .
Q. How to resolve contradictions in reported biological data across similar analogs?
- Approach :
Standardize assays : Use identical cell lines and assay conditions (e.g., ATP concentration in kinase assays).
Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with co-crystallized Btk structures (PDB: 6VEB) .
Q. What strategies optimize solubility for in vivo studies?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
